molecular formula C16H18O2 B3318092 1-(Benzyloxy)-4-(2-methoxyethyl)benzene CAS No. 98627-35-1

1-(Benzyloxy)-4-(2-methoxyethyl)benzene

Cat. No.: B3318092
CAS No.: 98627-35-1
M. Wt: 242.31 g/mol
InChI Key: BULFJKBYCJBBHN-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-(2-methoxyethyl)benzene is an organic compound with the molecular formula C16H18O2 It is characterized by a benzene ring substituted with a benzyloxy group and a 2-methoxyethyl group

Preparation Methods

The synthesis of 1-(Benzyloxy)-4-(2-methoxyethyl)benzene can be achieved through several synthetic routes. One common method involves the alkylation of 4-hydroxybenzyl alcohol with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF). Another approach involves the Williamson ether synthesis, where 4-hydroxybenzyl alcohol is reacted with benzyl bromide in the presence of a strong base like sodium hydride .

Chemical Reactions Analysis

1-(Benzyloxy)-4-(2-methoxyethyl)benzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include benzaldehyde derivatives, benzyl alcohol derivatives, and substituted benzene compounds.

Scientific Research Applications

1-(Benzyloxy)-4-(2-methoxyethyl)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-(2-methoxyethyl)benzene depends on its specific application and the context in which it is usedThese interactions can modulate biological pathways and processes, leading to various effects such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

1-(Benzyloxy)-4-(2-methoxyethyl)benzene can be compared with other similar compounds, such as:

    1-(Benzyloxy)-2-(2-methoxyethyl)benzene: This compound has a similar structure but with the methoxyethyl group in a different position on the benzene ring. It may exhibit different chemical reactivity and biological activity due to the positional isomerism.

    1-(Benzyloxy)-4-methoxybenzene: This compound lacks the 2-methoxyethyl group and has only a methoxy group on the benzene ring.

Properties

IUPAC Name

1-(2-methoxyethyl)-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-17-12-11-14-7-9-16(10-8-14)18-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULFJKBYCJBBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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